DL-Sulforaphane glutathione
Description
Contextualizing Sulforaphane (B1684495) and its Glutathione (B108866) Conjugates in Biological Systems Research
Sulforaphane (SFN) is produced from the hydrolysis of its precursor, glucoraphanin (B191350), a reaction catalyzed by the enzyme myrosinase when cruciferous vegetables are chopped or chewed. nih.gov Once absorbed, SFN is rapidly conjugated with glutathione (GSH). nih.gov This conjugation can occur spontaneously or be facilitated by glutathione S-transferases (GSTs). uea.ac.ukcabidigitallibrary.org This process is the initial step in the mercapturic acid pathway, a major route for the elimination of many isothiocyanates in mammals. cabidigitallibrary.orgnih.gov The resulting sulforaphane-glutathione conjugate (SFN-GSH) is then further metabolized. uea.ac.ukcabidigitallibrary.org
The formation of SFN-GSH is a key event in the cellular processing of sulforaphane. It facilitates the accumulation of sulforaphane within cells, creating a concentration gradient. nih.govmdpi.com The intracellular concentration of isothiocyanates can be 100 to 200 times higher than in the intercellular space. mdpi.com This conjugation is also considered a detoxification step, as it neutralizes the electrophilic isothiocyanate group of sulforaphane.
Research using various cell models has elucidated the metabolic fate of sulforaphane. For instance, in human liver cancer (HepG2) and colon cancer (Caco-2) cells, sulforaphane is primarily accumulated as its glutathione conjugate. cabidigitallibrary.org Subsequent enzymatic modifications of the glutathione moiety lead to the formation of cysteinylglycine (B43971) and cysteine conjugates, and ultimately the N-acetylcysteine (NAC) conjugate, which is excreted in the urine. cabidigitallibrary.org
The conjugation with glutathione does not appear to diminish the biological activity of sulforaphane in inducing phase II detoxification enzymes. Studies have shown that both sulforaphane and its glutathione conjugate can induce the expression of enzymes like UDP-glucuronosyltransferase (UGT1A1) and glutathione S-transferase (GSTA1) in cultured human liver and colon cancer cells. oup.com In contrast, sulforaphane nitrile, another metabolite of glucoraphanin, does not exhibit this inductive effect. oup.com
Significance of D,L-Sulforaphane Glutathione in Scholarly Inquiry
The racemic mixture, D,L-sulforaphane, and its subsequent glutathione conjugate are of particular interest in academic research because the naturally occurring and biologically active form is the L-isomer of sulforaphane. sigmaaldrich.com However, synthetic sulforaphane is often prepared and studied as a D,L-racemic mixture. biosynth.complos.org Understanding the metabolism and activity of this mixture is crucial for interpreting the results of studies that utilize synthetic sulforaphane.
D,L-Sulforaphane glutathione itself is recognized as a major metabolite of sulforaphane. scbt.com Its primary biological effect is mediated through the activation of the Nrf2/KEAP1 signaling pathway. vulcanchem.com Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by KEAP1, which targets it for degradation. vulcanchem.com D,L-sulforaphane glutathione can modify cysteine residues on KEAP1, disrupting this interaction and allowing Nrf2 to move into the nucleus. vulcanchem.com In the nucleus, Nrf2 promotes the transcription of a suite of antioxidant and detoxification enzymes. vulcanchem.commdpi.com
A significant outcome of this pathway activation is the increase in intracellular glutathione levels. vulcanchem.com Research has shown that D,L-sulforaphane glutathione can increase the mRNA expression of GSTA1 and UGT1A1 in HepG2 cells. caymanchem.com This augmentation of the cellular antioxidant defense system is a key area of investigation. For example, studies have demonstrated that sulforaphane treatment can restore cellular glutathione levels and reduce the hyper-reactivity of neutrophils in chronic periodontitis. plos.org In differentiated HL60 cells, a model for neutrophils, sulforaphane increased intracellular GSH levels. plos.org
The ability of sulforaphane and its glutathione conjugate to modulate the cellular redox state and induce protective enzymes forms the basis of much of the scholarly interest in these compounds. The investigation into D,L-sulforaphane glutathione, therefore, provides valuable insights into the fundamental cellular mechanisms that respond to dietary phytochemicals.
Below is an interactive data table summarizing research findings on the effects of sulforaphane and its glutathione conjugate on various cell lines.
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| HepG2 | Sulforaphane | 15 µM | Not Specified | Increased UGT1A1 and GSTA1 mRNA levels | oup.com |
| HT29 | Sulforaphane | Not Specified | Not Specified | Increased UGT1A1 and GSTA1 mRNA levels | oup.com |
| HepG2 | D,L-Sulforaphane Glutathione | 15 µM | Not Specified | Increased GSTA1 and UGT1A1 mRNA expression | caymanchem.com |
| dHL60 | Sulforaphane | 5 µM | 16 hours | Increased intracellular GSH levels | plos.org |
| HepG2 | Sulforaphane | 10 µM | 24 hours | Upregulated expression of GSH biosynthetic genes and increased reduced GSH levels | uea.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARKYNVUQLTDP-QGQIPBJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662197 | |
| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289711-21-3 | |
| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of D,l Sulforaphane Glutathione
Glucoraphanin (B191350) Hydrolysis and Sulforaphane (B1684495) Formation
The genesis of sulforaphane, the precursor to D,L-sulforaphane glutathione (B108866), begins with glucoraphanin, a stable glucosinolate found in cruciferous vegetables like broccoli. When plant tissues are damaged, for instance through chewing, the enzyme myrosinase is released. Myrosinase, which is physically separated from glucoraphanin in intact plant cells, catalyzes the hydrolysis of glucoraphanin. This enzymatic reaction cleaves the glucose group from glucoraphanin, resulting in an unstable aglucone intermediate. This intermediate then spontaneously rearranges to form sulforaphane, a highly reactive isothiocyanate. It is important to note that cooking can inactivate myrosinase, thereby reducing the formation of sulforaphane. In the absence of plant myrosinase, gut microbiota can also facilitate the conversion of glucoraphanin to sulforaphane, although this process is considered less efficient.
Enzymatic Conjugation with Glutathione
Upon absorption into the body, sulforaphane readily undergoes conjugation with glutathione (GSH), a crucial step in its metabolism. mdpi.com This reaction marks the entry of sulforaphane into the mercapturic acid pathway. mdpi.commdpi.com
Role of Glutathione S-Transferases (GSTs) in Conjugate Formation
The conjugation of sulforaphane with glutathione is primarily catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). mdpi.comresearchgate.net These enzymes facilitate the reaction between the electrophilic isothiocyanate group of sulforaphane and the nucleophilic thiol group of glutathione. mdpi.com GSTs are vital for the detoxification of a wide range of xenobiotics and are themselves inducible by sulforaphane. scirp.orgoup.com Polymorphisms in GST genes, such as GSTM1, can influence the metabolism of sulforaphane. nih.gov Studies have shown that individuals with the GSTM1-null genotype may exhibit different rates of sulforaphane metabolite excretion compared to those with a functional GSTM1 allele. nih.gov
Mechanisms of D,L-Sulforaphane Glutathione Adduct Formation
The formation of the D,L-sulforaphane glutathione adduct, also referred to as SFN-GSH, is a rapid and efficient process. mdpi.com The isothiocyanate group (-N=C=S) of sulforaphane is highly electrophilic and readily reacts with the sulfhydryl (-SH) group of the cysteine residue within the glutathione tripeptide. mdpi.com This results in the formation of a dithiocarbamate (B8719985) linkage. mdpi.com While this conjugation can occur spontaneously, it is significantly accelerated by GST enzymes. nih.gov The formation of this glutathione conjugate is considered the initial and critical step in the mercapturic acid pathway for sulforaphane metabolism. mdpi.commdpi.com
Subsequent Metabolism via the Mercapturic Acid Pathway
Following its formation, the D,L-sulforaphane glutathione conjugate undergoes a series of enzymatic modifications as it proceeds through the mercapturic acid pathway. mdpi.com This pathway ultimately leads to the formation of more water-soluble compounds that can be readily excreted. mdpi.com
Formation of Cysteinylglycine (B43971) Conjugates
The sulforaphane-glutathione conjugate (SFN-GSH) is first acted upon by the enzyme γ-glutamyltranspeptidase (GGT). mdpi.comresearchgate.net This enzyme removes the glutamyl residue from the glutathione moiety, resulting in the formation of the sulforaphane-cysteinylglycine conjugate (SFN-Cys-Gly). researchgate.net
Cysteine Conjugate Formation
The metabolic cascade continues with the action of a dipeptidase, often referred to as cysteinylglycinase, on the sulforaphane-cysteinylglycine conjugate. mdpi.comresearchgate.net This enzyme cleaves the glycine (B1666218) residue, yielding the sulforaphane-cysteine conjugate (SFN-Cys). mdpi.comresearchgate.net
The final step in the mercapturic acid pathway involves the N-acetylation of the sulforaphane-cysteine conjugate by the enzyme N-acetyltransferase (NAT). mdpi.com This reaction adds an acetyl group to the amino group of the cysteine residue, forming sulforaphane-N-acetylcysteine (SFN-NAC). mdpi.commdpi.com SFN-NAC is the primary end-product of sulforaphane metabolism and is the main metabolite excreted in the urine. mdpi.com
N-Acetylcysteine Conjugate (SFN-NAC) Synthesis
The formation of the N-acetylcysteine conjugate of sulforaphane (SFN-NAC), also known as a mercapturic acid, represents the terminal step in the primary metabolic pathway for sulforaphane in mammals. mdpi.commdpi.com This pathway, known as the mercapturic acid pathway, is a major route for the detoxification and elimination of xenobiotics, including isothiocyanates like sulforaphane. tandfonline.comcabidigitallibrary.org The synthesis of SFN-NAC is a multi-step enzymatic process that begins with the conjugation of sulforaphane with glutathione (GSH). mdpi.comarvojournals.org
The initial and critical step in this metabolic cascade is the reaction of the electrophilic isothiocyanate group of sulforaphane with the nucleophilic thiol group of glutathione. frontiersin.org This conjugation is primarily catalyzed by glutathione S-transferases (GSTs), a family of phase II detoxification enzymes. cabidigitallibrary.orgnih.gov The resulting product is sulforaphane glutathione conjugate (SFN-GSH). mdpi.com This initial conjugate is then sequentially metabolized by two other enzymes. First, γ-glutamyltransferase acts on SFN-GSH to form the cysteinylglycine conjugate (SFN-Cys-Gly). frontiersin.orgfrontiersin.org Subsequently, cysteinylglycinase cleaves the glycine residue, yielding sulforaphane cysteine (SFN-Cys). frontiersin.orgresearchgate.net
The final step in the synthesis of SFN-NAC involves the acetylation of the amino group of the cysteine residue in SFN-Cys. This reaction is catalyzed by the enzyme N-acetyltransferase (NAT). frontiersin.orgresearchgate.net The resulting SFN-NAC is a more water-soluble and stable compound, which is readily transported in the blood and excreted in the urine. frontiersin.orgmdpi.com In fact, SFN-NAC is the primary metabolite of sulforaphane found in urine, accounting for a significant portion of the ingested dose. nih.govmdpi.com Studies in rats have shown that approximately 60% of a single dose of sulforaphane is eliminated as SFN-NAC within 24 hours. nih.gov
The enzymatic conversion of sulforaphane to its N-acetylcysteine conjugate is a well-defined metabolic route. The key enzymes and their roles in this pathway are summarized in the table below.
| Step | Precursor | Enzyme | Product |
| 1 | D,L-Sulforaphane + Glutathione | Glutathione S-transferases (GSTs) | D,L-Sulforaphane Glutathione (SFN-GSH) |
| 2 | D,L-Sulforaphane Glutathione (SFN-GSH) | γ-Glutamyltransferase (γ-GT) | D,L-Sulforaphane Cysteinylglycine (SFN-Cys-Gly) |
| 3 | D,L-Sulforaphane Cysteinylglycine (SFN-Cys-Gly) | Cysteinylglycinase | D,L-Sulforaphane Cysteine (SFN-Cys) |
| 4 | D,L-Sulforaphane Cysteine (SFN-Cys) | N-Acetyltransferase (NAT) | D,L-Sulforaphane N-Acetylcysteine (SFN-NAC) |
Molecular Mechanisms of Action Associated with D,l Sulforaphane Glutathione
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Kelch-like ECH-Associated Protein 1 (Keap1) Pathway Modulation
D,L-Sulforaphane Glutathione (B108866) plays a crucial role in modulating the Nrf2-Keap1 pathway, a primary sensor and regulator of cellular responses to oxidative and electrophilic stress. vulcanchem.com Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its binding to Keap1, which facilitates its degradation. vulcanchem.commolbiolcell.org The interaction of D,L-Sulforaphane Glutathione with this pathway is a key mechanism for its biological activity.
The conjugate, D,L-Sulforaphane Glutathione, can modify specific cysteine residues on the Keap1 protein. vulcanchem.com This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. vulcanchem.commolbiolcell.org This process is central to the activation of cellular defense mechanisms.
Activation of Antioxidant Response Elements (AREs)
Once translocated into the nucleus, Nrf2 forms a heterodimer with small Maf proteins. vulcanchem.com This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), located in the promoter regions of numerous target genes. vulcanchem.comsigmaaldrich.com The binding of the Nrf2-Maf heterodimer to AREs initiates the transcription of a wide array of cytoprotective genes, including those for Phase II detoxification enzymes. vulcanchem.commdpi.comnih.gov The induction of ARE-mediated gene expression is a hallmark of the cellular response to sulforaphane (B1684495) and its metabolites. researchgate.net
Transcriptional Regulation of Phase II Detoxification Enzymes
The activation of the Nrf2 pathway by D,L-Sulforaphane Glutathione leads to the coordinated upregulation of various Phase II detoxification enzymes. mdpi.comscientificlabs.ie These enzymes play a critical role in neutralizing and facilitating the excretion of potentially harmful substances.
D,L-Sulforaphane Glutathione has been shown to influence the expression of several enzymes involved in glutathione (GSH) metabolism. Glutathione is a vital intracellular antioxidant. shermantree.itunirioja.es The induction of enzymes related to its synthesis and regeneration is a key aspect of the cellular antioxidant response.
Research indicates that sulforaphane, the parent compound of D,L-Sulforaphane Glutathione, can upregulate enzymes crucial for GSH synthesis, such as γ-glutamylcysteine ligase (GCL), which is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). mdpi.com It also induces glutathione reductase (GR) and glutathione peroxidase (GPx). mdpi.commdpi.com Specifically, D,L-Sulforaphane Glutathione has been observed to increase the mRNA expression of Glutathione S-transferase A1 (GSTA1) in HepG2 cells. caymanchem.com
Table 1: Glutathione-Related Enzymes Induced by Sulforaphane and its Metabolites
| Enzyme | Abbreviation | Function |
|---|---|---|
| γ-Glutamylcysteine Ligase Catalytic Subunit | GCLC | Rate-limiting enzyme in glutathione synthesis. mdpi.com |
| γ-Glutamylcysteine Ligase Modifier Subunit | GCLM | Modulates the activity of GCLC. mdpi.com |
| Glutathione Reductase | GR | Reduces glutathione disulfide (GSSG) to the sulfhydryl form GSH. mdpi.com |
| Glutathione Peroxidase | GPx | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione. mdpi.com |
NAD(P)H Quinone Oxidoreductase 1 (NQO1) is another important Phase II enzyme that is upregulated through the Nrf2-ARE pathway. mdpi.com NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, which prevents the formation of reactive semiquinones and subsequent oxidative stress. plos.org The induction of NQO1 is a well-established consequence of sulforaphane activity and contributes to its protective effects against oxidative damage. mdpi.complos.org
Upregulation of NAD(P)H Quinone Oxidoreductase 1 (NQO1)
Regulation of Cellular Redox Homeostasis
D,L-Sulforaphane Glutathione plays a significant role in the intricate regulation of cellular redox homeostasis, which is the balance between oxidants and antioxidants. nih.gov The initial interaction of sulforaphane with cells involves conjugation with glutathione, a process that can transiently deplete intracellular GSH levels. arvojournals.org This initial depletion can act as a signal to trigger the Nrf2-dependent antioxidant response. nih.gov
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| D,L-Sulforaphane Glutathione |
| Sulforaphane |
| Glutathione |
| Biliverdin |
| Bilirubin |
Impact on Intracellular Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) Ratios
The formation of D,L-Sulforaphane Glutathione (SFN-GSH) is an enzymatic reaction catalyzed by Glutathione S-transferases (GSTs), where sulforaphane (SFN) is conjugated with reduced glutathione (GSH). shermantree.it This initial step inherently consumes intracellular GSH, the cell's primary non-enzymatic antioxidant. Studies have observed that exposure of cells to SFN leads to a transient decrease in the cellular GSH levels. aacrjournals.orgresearchgate.net This initial depletion can shift the intracellular redox balance, indicated by a lower GSH/GSSG ratio, creating a more oxidized environment. plos.orgplos.org
However, this initial pro-oxidative state triggers a robust antioxidant response. The cell compensates for the initial GSH depletion by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. plos.org Nrf2 activation leads to the increased expression of genes involved in GSH synthesis, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH production. plos.orgnih.gov Consequently, following the initial dip, GSH levels can be replenished and may even increase to levels higher than the baseline. aacrjournals.orgresearchgate.net For instance, in HepG2-C8 cells exposed to SFN, GSH levels initially decreased but then rose, reaching 2.2 times the control level after 24 hours. aacrjournals.orgresearchgate.net
| Study Context | Cell/Subject Type | Key Findings on GSH/GSSG Ratio | Reference |
|---|---|---|---|
| In Vitro SFN Exposure | HepG2-C8 Cells | Initial transient decrease in GSH, followed by an increase to 2.2-fold over control at 24h. | aacrjournals.orgresearchgate.net |
| In Vitro SFN Treatment | dHL60 Cells (Neutrophil model) | SFN treatment increased intracellular GSH levels and improved the GSH/GSSG ratio. | plos.orgplos.org |
| Chronic Periodontitis Model | Primary Neutrophils from Patients | Patient neutrophils had a lower basal GSH/GSSG ratio; SFN treatment improved this ratio. | plos.orgnih.govresearchgate.net |
| Human Supplementation | Healthy Human Subjects | Oral supplementation with broccoli sprout extract increased GSH levels in the brain. | nih.gov |
Mechanisms of Reactive Oxygen Species (ROS) Generation and Scavenging Modulation
The interaction of the sulforaphane pathway with reactive oxygen species (ROS) is multifaceted, exhibiting both pro-oxidant and potent antioxidant effects. The initial conjugation and depletion of the GSH pool can lead to a temporary increase in intracellular ROS levels. mdpi.com This pro-oxidant activity is considered a mechanism for some of its effects, such as inducing apoptosis in cancer cells. mdpi.comnih.gov
However, the dominant and more extensively documented effect is the powerful upregulation of ROS scavenging systems. This is primarily mediated through the activation of the Nrf2 transcription factor. mdpi.commdpi.com SFN-GSH can modify critical cysteine residues on Keap1, the protein that sequesters Nrf2 in the cytoplasm, leading to Nrf2's release and translocation to the nucleus. vulcanchem.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. mdpi.commdpi.com
This results in the enhanced expression of a wide array of phase II detoxification and antioxidant enzymes responsible for ROS scavenging and cellular protection. nih.govsigmaaldrich.com Studies have demonstrated that SFN treatment significantly increases the activity and/or expression of these critical enzymes. For example, in cardiac myoblasts, SFN increased the activity of superoxide (B77818) dismutase, catalase, and glutathione S-transferase, while reducing ROS levels. conicet.gov.ar
| Enzyme/Protein Upregulated | Function | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | nih.govmdpi.comconicet.gov.arnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | nih.govmdpi.comconicet.gov.arnih.gov |
| Glutathione S-Transferase (GST) | Catalyzes the conjugation of GSH to electrophiles. | shermantree.itnih.govmdpi.comconicet.gov.araacrjournals.org |
| Heme Oxygenase-1 (HO-1) | Catalyzes heme degradation; has antioxidant and anti-inflammatory effects. | nih.govconicet.gov.arnih.govmdpi.commdpi.com |
| NAD(P)H:Quinone Oxidoreductase-1 (NQO1) | Detoxifies quinones, preventing them from generating ROS. | mdpi.commdpi.comoncotarget.com |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides using GSH. | nih.govmdpi.comnih.gov |
| Glutamate-Cysteine Ligase (GCL) | Rate-limiting enzyme in glutathione (GSH) synthesis. | mdpi.comoncotarget.com |
Anti-inflammatory Signaling Pathway Interactions
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
A key molecular mechanism underlying the anti-inflammatory effects of sulforaphane and its metabolites is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govplos.org NF-κB is a master transcriptional regulator of inflammation. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory IκB proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov
Sulforaphane has been shown to interfere with this process at multiple points. It can inhibit the degradation of IκB proteins, thereby preventing the release and subsequent nuclear translocation of NF-κB. mdpi.comnih.govnih.gov Studies have also demonstrated that sulforaphane can reduce the DNA-binding capacity of NF-κB, further preventing the transcription of its target genes. nih.govcellmolbiol.org This inhibitory effect on NF-κB has been observed in various models, including in response to inflammatory triggers like lipopolysaccharide (LPS). nih.govspandidos-publications.comspandidos-publications.com The anti-inflammatory action is also linked to the activation of Nrf2, suggesting a crosstalk between the two pathways where Nrf2 activation can suppress NF-κB signaling. nih.govspandidos-publications.com
Modulation of Pro-inflammatory Cytokine Expression
The inhibition of the NF-κB signaling cascade by the sulforaphane pathway directly leads to the downregulation of numerous pro-inflammatory genes, most notably those encoding cytokines. nih.gov Cytokines are signaling proteins that mediate and regulate inflammatory responses.
Research has consistently shown that treatment with sulforaphane significantly reduces the expression and/or secretion of key pro-inflammatory cytokines. nih.gov In various cellular and animal models, SFN has been found to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.comnih.govspandidos-publications.com For instance, in a human study, daily consumption of broccoli sprouts for ten weeks resulted in significantly lower plasma IL-6 levels. mdpi.com Furthermore, sulforaphane has been shown to suppress the expression of cytokines associated with T-helper 17 (Th17) cells, such as IL-17A, IL-17F, and IL-22, which are implicated in autoimmune and chronic inflammatory diseases. mdpi.com
| Pro-inflammatory Cytokine | Effect of Sulforaphane Pathway | Reference |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Expression suppressed. | mdpi.commdpi.comnih.govnih.govspandidos-publications.com |
| Interleukin-6 (IL-6) | Expression and plasma levels reduced. | mdpi.commdpi.commdpi.comnih.govnih.govspandidos-publications.com |
| Interleukin-1β (IL-1β) | Expression suppressed. | nih.govmdpi.comnih.gov |
| Interleukin-17A (IL-17A) | Expression downregulated. | mdpi.com |
| Interleukin-17F (IL-17F) | Expression downregulated. | mdpi.com |
| Interleukin-22 (IL-22) | Expression downregulated. | mdpi.com |
Epigenetic Modifications
Histone Deacetylase (HDAC) Inhibition Mechanisms
Beyond modulating signaling pathways, the sulforaphane metabolic pathway exerts influence through epigenetic modifications, specifically via the inhibition of Histone Deacetylase (HDAC) enzymes. nih.govresearchgate.net HDACs remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, SFN and its metabolites can cause histone hyperacetylation, relaxing the chromatin structure and allowing for the expression of previously silenced genes, including tumor suppressors. nih.govmdpi.com
While SFN-GSH itself is reported to have little direct inhibitory effect on HDACs in vitro, its subsequent metabolites, SFN-cysteine and SFN-N-acetylcysteine, are effective HDAC inhibitors. aacrjournals.org These metabolites are believed to act as competitive inhibitors, fitting into the active site of HDAC enzymes. nih.govmdpi.com In various cancer cell lines, treatment with SFN, which is metabolized intracellularly to these active forms, results in a significant reduction of total HDAC activity. mdpi.comaacrjournals.orgnih.gov This inhibition is accompanied by an increase in the acetylation of histones H3 and H4. nih.govaacrjournals.org The consequence of this epigenetic modulation is the de-repression of genes like the cell cycle inhibitor p21, which can contribute to anti-cancer effects. nih.govaacrjournals.org
| Study Context | Cell/Model Type | Key Findings on HDAC Inhibition | Reference |
|---|---|---|---|
| In Vitro Metabolite Activity | Biochemical Assays | SFN-cysteine and SFN-N-acetylcysteine are effective HDAC inhibitors; SFN and SFN-GSH have little effect. | aacrjournals.org |
| Cancer Cell Treatment | Prostate & Colorectal Cancer Cells | SFN treatment inhibits HDAC activity, increases global histone acetylation, and induces p21 expression. | nih.govmdpi.comaacrjournals.org |
| Mechanism of Action | Molecular Modeling | SFN metabolites act as competitive inhibitors in the HDAC active site. | nih.govmdpi.com |
| General Effect | Various Cancer Cell Lines | SFN is recognized as a dietary HDAC inhibitor. | plos.orgnih.govresearchgate.netnih.gov |
Influence on Protein Acetylation Status
D,L-Sulforaphane and its metabolites have been shown to influence the epigenetic landscape of cells, in part by modulating protein acetylation. A key mechanism is the inhibition of histone deacetylase (HDAC) activity. acs.orgnih.gov This inhibition leads to an increase in the acetylation of histones, which are the core proteins around which DNA is wound. acs.orgplos.orgplos.org Increased histone acetylation results in a more open chromatin structure, facilitating the transcription of various genes.
Research has demonstrated that sulforaphane-mediated HDAC inhibition increases histone acetylation at the promoters of specific genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. acs.orgplos.orgplos.org This epigenetic modification is directly linked to the upregulation of these genes, which in turn contributes to cell cycle arrest and the induction of apoptosis. acs.orgplos.orgplos.org Furthermore, studies have shown that sulforaphane can restore the binding of acetyl-histone H3 to the promoter of the anti-apoptotic gene Bcl-2 in certain cellular contexts, thereby influencing its expression. nih.gov
Cell Cycle Control and Apoptosis Induction
The ability of D,L-Sulforaphane and its glutathione conjugate to control the cell cycle and induce apoptosis is a cornerstone of its biological activity. These processes are intricately linked and involve a multitude of molecular players and pathways.
Induction of Apoptotic Pathways (e.g., Mitochondrial Apoptotic Pathway, Death Receptor 5 (DR5) Sensitization)
D,L-Sulforaphane is a potent inducer of apoptosis, or programmed cell death, through multiple signaling cascades. One of the primary mechanisms is the activation of the mitochondrial apoptotic pathway. acs.orgnih.gov This is often initiated by an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. thieme-connect.comnih.gov The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. mdpi.com Cytoplasmic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. thieme-connect.comnih.govoup.com
Furthermore, sulforaphane has been shown to sensitize cancer cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5). plos.orgnih.govthieme-connect.comnih.govmdpi.com DR5 is a cell surface receptor that, upon binding to its ligand, TNF-related apoptosis-inducing ligand (TRAIL), initiates an extrinsic apoptotic pathway. By increasing the levels of DR5, sulforaphane enhances the cell's susceptibility to TRAIL-induced apoptosis. nih.govnih.gov
Cell Cycle Arrest in Specific Phases (e.g., G1/S, G2/M)
In addition to inducing apoptosis, D,L-Sulforaphane can halt the proliferation of cells by inducing cell cycle arrest at specific checkpoints. The most commonly observed points of arrest are the G1/S and G2/M transitions. acs.orgnih.govmdpi.com
The arrest at the G2/M phase is a well-documented effect of sulforaphane treatment in various cell types. acs.orgnih.govnih.govspandidos-publications.com This arrest is often associated with alterations in the levels and activity of key regulatory proteins. For instance, sulforaphane has been shown to decrease the levels of cyclin B1 and inhibit the Cdc2/Cyclin B1 complex, which is essential for entry into mitosis. nih.govmdpi.com The upregulation of p21, a cyclin-dependent kinase inhibitor, also plays a crucial role in mediating this G2/M arrest. nih.govspandidos-publications.com In some cellular contexts, sulforaphane has also been observed to induce a G1 phase arrest, which is linked to reduced levels of cyclin D1. nih.govspandidos-publications.com
Interactive Table: Effects of Sulforaphane on Cell Cycle and Apoptosis
| Cell Line | Effect | Key Molecular Changes |
| Acute Lymphoblastic Leukemia (ALL) cells | G2/M arrest and apoptosis | Upregulation of p21, inhibition of Cdc2/Cyclin B1 complex, activation of caspases-3, -8, and -9. nih.govmdpi.com |
| Osteosarcoma cells | G2/M arrest and apoptosis | Upregulation of Death Receptor 5 (DR5). plos.orgnih.gov |
| Human prostate cancer cells | Apoptosis | Induction of Bax, downregulation of Bcl-2. nih.gov |
| Human pancreatic cancer cells | G2/M arrest and apoptosis | Accumulation of cyclin B1, activation of caspase-8. |
| A549 non-small cell lung cancer cells | G2/M arrest and apoptosis | Downregulation of cyclin D1, induction of p21. spandidos-publications.com |
Other Investigated Molecular Targets and Pathways (e.g., STAT3, TNF, INS, BCL2)
The molecular reach of D,L-Sulforaphane and its metabolites extends beyond the core mechanisms of cell cycle control and apoptosis, implicating a variety of other signaling pathways and protein targets.
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation and survival. D,L-Sulforaphane has been shown to inactivate the STAT3 pathway in human glioblastoma cells, an effect that is dependent on the generation of reactive oxygen species. dntb.gov.ua In human T-cells, sulforaphane treatment leads to thiol oxidation on STAT3, inhibiting its phosphorylation and subsequently suppressing the differentiation of T-helper 17 (TH17) cells. nih.gov
TNF: Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that can also induce apoptosis. While direct modulation of TNF itself is less documented, sulforaphane's ability to sensitize cells to the TNF-family ligand TRAIL via DR5 upregulation highlights an important interaction with this broader signaling family. plos.orgnih.govthieme-connect.comnih.govmdpi.com
INS: The precise influence of D,L-Sulforaphane Glutathione on insulin (B600854) (INS) signaling is an area of ongoing research. However, given its impact on pathways that can cross-talk with insulin signaling, such as the PI3K/Akt pathway, further investigation is warranted.
BCL2 Family: The B-cell lymphoma 2 (BCL2) family of proteins are central regulators of the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax and Bak. nih.govoup.commdpi.com D,L-Sulforaphane has been shown to modulate the balance of these proteins, often leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. nih.govoup.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the mitochondrial outer membrane and the subsequent activation of apoptosis. oup.com In some contexts, sulforaphane can also influence the epigenetic regulation of the Bcl-2 gene. nih.gov
Interactive Table: Other Molecular Targets of Sulforaphane
| Target/Pathway | Effect of Sulforaphane | Cellular Context |
| STAT3 | Inactivation through ROS-dependent mechanisms and thiol oxidation. dntb.gov.uanih.gov | Human glioblastoma cells, human T-cells. dntb.gov.uanih.gov |
| TNF Family (via DR5) | Sensitization to TRAIL-induced apoptosis by upregulating DR5. plos.orgnih.govthieme-connect.comnih.govmdpi.com | Osteosarcoma cells, bladder cancer cells. plos.orgnih.govmdpi.com |
| BCL2 Family | Decreased Bcl-2 expression, increased Bax expression, shifting the Bax/Bcl-2 ratio to favor apoptosis. nih.govoup.commdpi.com | Human prostate cancer cells, HepG2 cells. nih.govoup.com |
Preclinical Research Investigations and Mechanistic Insights
In Vitro Cellular Models
Studies in Neural Cell Lines (e.g., Astrocytes, Hippocampal Neurons)
In vitro studies utilizing neural cell lines have been instrumental in elucidating the neuroprotective potential of sulforaphane (B1684495). Research has shown that sulforaphane can cross the blood-brain barrier and exert its effects within the central nervous system (CNS). nih.gov
In models of neurodegeneration, sulforaphane has demonstrated protective effects. For instance, it was found to counteract oxidative stress induced by antipsychotic drugs in human neuroblastoma SK-N-SH cells by increasing GSH levels. nih.gov Furthermore, in rat striatal cultures, sulforaphane prevented oxidative stress-induced cytotoxicity by elevating intracellular GSH content through the activation of the Nrf2-antioxidant responsive element pathway. nih.gov Astrocytes, which are crucial for neuronal support and antioxidant defense, are highly responsive to sulforaphane. nih.govnih.gov Studies have shown that sulforaphane induces an ARE-mediated genetic response that is highly selective for astrocytes over neurons, leading to neuroprotection from oxidative insults. nih.gov Specifically, sulforaphane administration to astrocytes increased concentrations of NQO1, a phase II detoxification enzyme, and protected against oxygen and glucose-induced cell death. mdpi.com Similarly, it protected hippocampal neurons from toxicity by increasing the expression of GCLM, NQO1, and HO-1. mdpi.com
Research has also explored the interplay between sulforaphane, glutathione (B108866), and glutamate (B1630785) in neuronal cells. Treatment of neuronal cells with sulforaphane led to an increase in glutathione levels and a decrease in glutamate levels. pnas.org This is significant as glutathione is a reservoir for glutamate, and modulating this balance can impact excitatory neurotransmission. pnas.org In astroglial cells, sulforaphane was shown to upregulate the mRNA expression of Nrf2 and increase intracellular GSH content, highlighting its role in bolstering the antioxidant capacity of these essential CNS cells. nih.gov
| Cell Line/Model | Key Findings |
| Human Neuroblastoma SK-N-SH Cells | Increased GSH levels, counteracting oxidative stress from antipsychotic drugs. nih.gov |
| Rat Striatal Cultures | Prevented oxidative stress-induced cytotoxicity by increasing intracellular GSH. nih.gov |
| Primary Mixed Cultures (Astrocytes/Neurons) | Selectively induced an ARE-mediated response in astrocytes, offering neuroprotection. nih.gov |
| Astrocytes (Primary Cell Culture) | Increased NQO1 concentrations, protecting against oxygen and glucose-induced death. mdpi.com |
| Hippocampal Neurons | Increased expression of GCLM, NQO1, and HO-1, protecting against toxicity. mdpi.com |
| Neuronal Cells | Increased glutathione and decreased glutamate levels. pnas.org |
| Astroglial Cells | Upregulated Nrf2 mRNA and increased intracellular GSH. nih.gov |
Investigations in Immune Cell Types (e.g., Neutrophils, T-lymphocytes)
The immunomodulatory effects of sulforaphane have been investigated in various immune cell types. In differentiated HL60 cells, a model for neutrophils, sulforaphane was shown to increase the intracellular glutathione (GSH) to oxidized glutathione (GSSG) ratio. plos.org This restoration of the cellular redox state was associated with a decrease in the respiratory burst stimulated by phorbol (B1677699) myristate acetate (B1210297) (PMA). plos.orgnih.gov Furthermore, sulforaphane increased intracellular glutathione in primary neutrophils from both healthy individuals and patients with chronic periodontitis, a condition associated with neutrophil hyperactivity. plos.orgnih.gov This suggests that sulforaphane can restore cellular glutathione levels and reduce the hyper-reactivity of neutrophils. plos.org
In the context of T-lymphocytes, sulforaphane has been shown to induce a pro-oxidative state in untransformed human T-cells. frontiersin.orgnih.gov This is characterized by an increase in intracellular reactive oxygen species (ROS) and a significant decrease in GSH levels. frontiersin.orgnih.gov This pro-oxidative environment leads to the inhibition of T-cell activation and downregulates the expression of transcription factors associated with the T-helper 17 (TH17) lineage, which is implicated in chronic inflammatory and autoimmune diseases. nih.gov The immunosuppressive effects of sulforaphane on T-cells could be reversed by the addition of exogenous GSH, highlighting the central role of glutathione depletion in its mechanism of action in this cell type. nih.gov
| Cell Type | Key Findings |
| Differentiated HL60 Cells (Neutrophil Model) | Increased GSH/GSSG ratio and decreased stimulated respiratory burst. plos.orgnih.gov |
| Primary Neutrophils (Healthy and Periodontitis Patients) | Restored intracellular glutathione levels. plos.orgnih.gov |
| Primary Human T-lymphocytes | Induced a pro-oxidative state by increasing ROS and depleting GSH, leading to immunosuppression. frontiersin.orgnih.gov |
Analysis in Various Cancer Cell Lines (e.g., Osteosarcoma, Hepatocellular Carcinoma, Colon Cancer)
Sulforaphane's effects on cancer cells are multifaceted, often involving the modulation of cellular redox status. In various cancer cell lines, sulforaphane has been shown to generate reactive oxygen species (ROS), which can contribute to its anti-cancer effects. nih.govnih.gov
In human colon cancer cell lines such as HT-29 and Caco-2, sulforaphane treatment has been observed to induce the expression of p21, a protein involved in cell cycle arrest. nih.gov Studies on the HCT116 colorectal carcinoma cell line have shown that combining sulforaphane with quercetin (B1663063) enhances anti-cancer effects by depleting intracellular glutathione. mdpi.com In another study on colon cancer cells, sulforaphene, a related compound, was found to suppress tumor growth by inducing glutathione depletion and subsequent ROS production, leading to cell cycle arrest and apoptosis. nih.gov The mechanism involved the activation of stress-activated kinase p38. nih.gov
The antiproliferative effects of sulforaphane have also been documented in other cancer types. For instance, in human prostate cancer cells, D,L-sulforaphane-induced cell death is regulated by inhibitor of apoptosis family proteins and Apaf-1. nih.gov Furthermore, in these cells, cellular responses to sulforaphane are initiated by mitochondrial ROS. nih.gov While specific data on osteosarcoma and hepatocellular carcinoma regarding D,L-sulforaphane glutathione is limited in the provided search results, the general mechanisms observed in other cancer cells, such as the induction of ROS and apoptosis, are likely relevant. nih.gov
| Cancer Cell Line | Key Findings |
| HT-29 and Caco-2 (Colon Cancer) | Induced p21 expression. nih.gov |
| HCT116 (Colorectal Carcinoma) | Enhanced anti-cancer effects in combination with quercetin through glutathione depletion. mdpi.com |
| Colon Cancer Cells | Sulforaphene suppressed tumor growth via glutathione depletion and ROS-induced apoptosis. nih.gov |
| Human Prostate Cancer Cells | Cell death induced by D,L-sulforaphane is regulated by apoptosis-related proteins and initiated by mitochondrial ROS. nih.govnih.gov |
Research in Epithelial Cell Models
Studies in epithelial cell models have provided insights into the dual antioxidant and pro-oxidant effects of sulforaphane. In the human bronchial epithelial cell line BEAS-2B, sulforaphane treatment led to a decrease in cell viability and the generation of intracellular ROS. nih.gov This suggests that at certain concentrations, sulforaphane can exert pro-oxidant effects. nih.gov
In human lens epithelial cells, sulforaphane was found to deplete GSH levels through two main mechanisms: conjugation with GSH and inhibition of glutathione reductase (GR) activity. arvojournals.org This depletion of the intracellular GSH pool was a key event preceding cell death. arvojournals.org The study highlighted that the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) decreased in a concentration-dependent manner following sulforaphane treatment. arvojournals.org
Conversely, in other epithelial models, the protective effects of sulforaphane have been demonstrated. For example, in Caco-2 cells and human lung epithelial cells (BEAS-2B), sulforaphane has been shown to suppress the production of pro-inflammatory cytokines. mdpi.com
| Cell Line/Model | Key Findings |
| BEAS-2B (Human Bronchial Epithelial) | Decreased cell viability and generated intracellular ROS. nih.gov |
| FHL124 (Human Lens Epithelial) | Depleted GSH levels by conjugation and inhibition of glutathione reductase, leading to cell death. arvojournals.org |
| Caco-2 and BEAS-2B (Epithelial Cells) | Suppressed the production of pro-inflammatory cytokines. mdpi.com |
In Vivo Animal Models
Neurological and Central Nervous System Models (e.g., Oxidative Stress Models, GSH Deficiency Models)
In vivo animal models have been crucial for understanding the systemic effects of sulforaphane and its impact on the brain. A key finding from a preclinical model of GSH deficiency was the correlation between whole brain and peripheral GSH levels. nih.govresearchgate.netdrperlmutter.com This suggests that peripheral GSH levels may serve as a biomarker for brain GSH status. nih.gov
In models of neurotoxicity, sulforaphane has shown protective effects. For instance, it was found to reduce neurotoxicity induced by rotenone, a pesticide that causes oxidative stress, with the Nrf2 pathway playing a key role. austinpublishinggroup.com Sulforaphane has also been shown to have beneficial effects in models of traumatic brain and spinal cord injury. nih.gov
The ability of sulforaphane to increase GSH levels in the brain has been a consistent finding. In healthy animals, sulforaphane administration has been shown to increase the synthesis of GSH in the brain and CNS by upregulating the enzymes involved in its synthesis. mdpi.com This is particularly important as neurons rely on de novo synthesis of GSH and are vulnerable to age-related declines in its production. mdpi.com A study using magnetic resonance spectroscopy in a preclinical model demonstrated that sulforaphane treatment could increase brain GSH levels, particularly in the hippocampus. nih.gov
| Animal Model | Key Findings |
| GSH Deficiency Model | Demonstrated a correlation between whole brain and peripheral GSH levels. nih.govresearchgate.netdrperlmutter.com |
| Rotenone-Induced Neurotoxicity Model | Sulforaphane reduced neurotoxicity through the Nrf2 pathway. austinpublishinggroup.com |
| Healthy Animals | Increased the synthesis of GSH in the brain and CNS. mdpi.com |
| Preclinical Model (Magnetic Resonance Spectroscopy) | Sulforaphane treatment increased brain GSH levels, especially in the hippocampus. nih.gov |
Models of Chronic Inflammatory Conditions (e.g., Allergic Airways Disease, Periodontitis)
Preclinical research has explored the therapeutic potential of sulforaphane (SFN), a precursor to D,L-Sulforaphane Glutathione, in animal and in vitro models of chronic inflammatory diseases. D,L-Sulforaphane Glutathione is a major metabolite of SFN, and studies indicate that SFN accumulates intracellularly as this glutathione conjugate, suggesting its role in the observed effects. nih.govcaymanchem.comscbt.com
In murine models of allergic airways disease (AAD), a condition that mirrors key characteristics of asthma, L-sulforaphane (LSF) has demonstrated significant protective and restorative effects. nih.govnih.gov Studies using an ovalbumin (OVA)-induced chronic AAD model showed that LSF administration prevented and reversed airway inflammation, epithelial thickening, goblet cell metaplasia, and collagen deposition. nih.govnih.govresearchgate.net The mechanisms behind these benefits are attributed to its anti-inflammatory and antioxidant properties. nih.govnih.gov LSF was found to modulate antioxidant defense pathways by inducing the transcription factor Nrf2. nih.gov Furthermore, it may alter gene expression through epigenetic mechanisms, including the regulation of protein acetylation. researchgate.net
In the context of periodontitis, a chronic inflammatory disease of the gums, research has focused on the hyperactivity of neutrophils and the role of oxidative stress. plos.orgnih.gov Neutrophils from patients with chronic periodontitis exhibit an imbalanced redox state, with higher concentrations of oxidized glutathione (GSSG) compared to reduced glutathione (GSH). plos.orgcore.ac.uk This is associated with a disrupted Nrf2 signaling pathway, which is crucial for adaptive responses to oxidative stress. plos.orgcore.ac.uk In vitro studies using both differentiated HL60 cells (a neutrophil model) and primary neutrophils from periodontitis patients have shown that sulforaphane can restore cellular glutathione levels. plos.orgnih.govresearchgate.net By increasing the intracellular GSH/GSSG ratio, SFN reduces the hyper-reactivity of these immune cells to stimuli. plos.orgnih.gov This suggests that a deficiency in Nrf2-dependent pathways may be a key factor in the susceptibility to neutrophil hyper-reactivity in chronic periodontitis. nih.govresearchgate.net
Table 1: Preclinical Studies in Chronic Inflammatory Conditions
| Condition | Model | Key Findings | References |
|---|---|---|---|
| Allergic Airways Disease | Ovalbumin (OVA)-induced chronic allergic airways murine model | L-sulforaphane prevented and reversed epithelial thickening, collagen deposition, goblet cell metaplasia, and inflammation. | nih.govnih.govresearchgate.net |
| Periodontitis | dHL60 cells (neutrophil model) and primary neutrophils from periodontitis patients | Sulforaphane restored intracellular GSH/GSSG ratios and reduced neutrophil hyperactivity. The Nrf2 pathway was identified as a key mechanism. | plos.orgnih.govcore.ac.ukresearchgate.net |
Mechanistic Studies in Chemoprevention Animal Models
The chemopreventive properties of sulforaphane, which is metabolized to D,L-Sulforaphane Glutathione, have been extensively documented in various animal models. dovepress.comaacrjournals.org A primary mechanism is the induction of phase II detoxification enzymes, which protect cells against carcinogens and oxidative damage. dovepress.comnih.govnih.gov This process is largely regulated by the transcription factor Nrf2. nih.govnih.gov
In a benzo[a]pyrene (B130552) [B(a)P]-induced lung carcinogenesis model in Swiss albino mice, orally administered sulforaphane was found to lessen the damaging effects of the carcinogen. waocp.org It achieved this by increasing the availability of reducing equivalents for the glutathione (GSH) redox cycle and replenishing GSH biosynthesis, thereby stabilizing the cellular thiol status. waocp.org The study noted that SFN administration led to a significant increase in the activities of glutathione reductase and other antioxidant enzymes in both lung and liver tissues. waocp.org
Similarly, in a model of benzo[a]pyrene-evoked forestomach tumors in ICR mice, sulforaphane demonstrated significant protection by inducing phase 2 detoxication and antioxidant enzymes. nih.gov Crucially, this protective effect was eliminated in mice genetically deficient in the nrf2 gene, confirming the central role of this pathway in SFN-mediated chemoprevention. nih.gov SFN's ability to modulate biotransformation enzymes, arrest the cell cycle, and induce apoptosis are also key components of its anticancer activity. dovepress.com Another identified mechanism involves the inhibition of histone deacetylase (HDAC) activity by SFN metabolites, including its glutathione conjugate, which can lead to the expression of tumor-suppressing genes. aacrjournals.org
Table 2: Mechanistic Insights from Chemoprevention Models
| Carcinogenesis Model | Animal Model | Primary Mechanism | Key Findings | References |
|---|---|---|---|---|
| Benzo[a]pyrene-induced lung cancer | Swiss albino mice | Upholding the GSH Redox Cycle | SFN increased the availability of reducing equivalents, replenished GSH biosynthesis, and stabilized thiol status. | waocp.org |
| Benzo[a]pyrene-induced forestomach cancer | ICR mice | Induction of Phase 2 Enzymes via Nrf2 | SFN blocked tumor formation by inducing phase 2 enzymes; this effect was absent in Nrf2-deficient mice. | nih.gov |
| Bladder Cancer | Murine xenograft model (UM-UC-3 cells) | Induction of Apoptosis and Cell Cycle Arrest | SFN treatment resulted in a significant reduction in tumor volume. | nih.gov |
| General Cancer Models | In vitro/In vivo | HDAC Inhibition | SFN metabolites, including SFN-glutathione, were found to be effective HDAC inhibitors. | aacrjournals.org |
Investigation of Antimicrobial Activities in Preclinical Settings (e.g., Helicobacter pylori Models)
Preclinical investigations have revealed the potent antimicrobial properties of sulforaphane, particularly against Helicobacter pylori, a bacterium strongly linked to gastritis, peptic ulcers, and gastric cancer. nih.govaacrjournals.org Sulforaphane has been shown to be a powerful bactericidal agent against numerous strains of H. pylori, including those resistant to conventional antibiotics. nih.gov
A significant finding from in vitro studies is that sulforaphane can eliminate intracellular H. pylori from human epithelial cell lines. nih.gov This is particularly relevant as the compound accumulates within cells as its glutathione conjugate (D,L-Sulforaphane Glutathione), suggesting this metabolite is key to its intracellular action. nih.gov
In animal models, these findings have been substantiated. In C57BL/6 mice infected with H. pylori, oral treatment with sulforaphane-rich broccoli sprouts significantly reduced H. pylori colonization and attenuated gastritis. aacrjournals.org This protective effect involves a dual mechanism: a direct antibacterial action on H. pylori and an indirect effect by inducing cytoprotective phase 2 enzymes in the gastric mucosa, which helps mitigate oxidative stress induced by the infection. aacrjournals.orgnih.gov The induction of these protective enzymes is dependent on the Nrf2 pathway. aacrjournals.org This dual action offers a synergistic approach to both eradicating the infection and preventing its carcinogenic consequences. nih.gov
**Table 3: Preclinical Antimicrobial Activity against *Helicobacter pylori***
| Model | Key Findings | Proposed Mechanism | References |
|---|---|---|---|
| In vitro (3 reference strains and 45 clinical isolates of H. pylori) | Potent bacteriostatic activity against all tested strains, irrespective of antibiotic resistance. | Direct antimicrobial action. | nih.gov |
| In vitro (Human epithelial cell line HEp-2) | Brief exposure was bactericidal and eliminated intracellular H. pylori. | Intracellular accumulation as sulforaphane glutathione conjugate. | nih.gov |
| In vivo (H. pylori-infected C57BL/6 mice) | Treatment with sulforaphane-rich broccoli sprouts reduced bacterial colonization and attenuated gastritis. | Dual action: direct antibacterial effect and indirect systemic effect via induction of Nrf2-dependent cytoprotective enzymes. | aacrjournals.org |
Advanced Analytical and Methodological Approaches for D,l Sulforaphane Glutathione Research
Chromatography-Mass Spectrometry Techniques for Metabolite Quantification
Chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of D,L-sulforaphane glutathione (B108866) and other related metabolites in complex biological samples.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of D,L-sulforaphane glutathione research, LC-MS provides a sensitive and specific method for its detection in various biological matrices. mdpi.com The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Recent advancements in LC-MS methodologies have enabled the development of rapid and sensitive quantification of sulforaphane (B1684495) and its metabolites, including SFN-GSH, in human plasma. mdpi.com These methods are essential for clinical investigations into the therapeutic potential of sulforaphane. mdpi.com A developed LC-MS method demonstrated good accuracy and reproducibility for SFN-GSH at concentrations ranging from 3.9 nM to 1000 nM in human plasma. mdpi.com The successful application of LC-MS allows for the accurate measurement of these compounds at low concentrations, which is critical for pharmacokinetic studies. mdpi.com
For enhanced specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for pharmacokinetic studies of D,L-sulforaphane glutathione. oup.comresearchgate.net This technique involves two stages of mass analysis, which significantly reduces background noise and improves the limit of quantification.
A highly sensitive and simple LC-MS/MS assay has been developed and validated for the simultaneous quantification of sulforaphane and its metabolites, including SFN-GSH, in rat plasma. oup.comresearchgate.net This method utilizes a reversed-phase gradient elution and has a lower limit of quantification of 10 ng/mL for SFN-GSH. oup.comresearchgate.net The calibration curves for this assay are linear over a wide concentration range, demonstrating its suitability for detailed pharmacokinetic profiling. oup.comresearchgate.net Furthermore, the use of stable isotope-labeled internal standards in LC-MS/MS analysis allows for precise and specific quantification of sulforaphane and its metabolites. mdpi.com The challenges in quantifying sulforaphane and its thiol conjugates, like SFN-glutathione, are due to sulforaphane's electrophilic nature and the easy dissociation of its conjugates. nih.gov To address this, a thiol-blocking method using iodoacetamide (B48618) (IAA) has been developed to release sulforaphane from protein thiols and force the dissociation of its metabolites, leading to a significant increase in recovery from serum. nih.gov
A UHPLC-(ESI+)-MS/MS method has also been developed for the simultaneous determination of various sulforaphane metabolites, including SF-GSH, in biological materials like digesta, cell culture medium, cell lysates, and urine without requiring sample pretreatment. researchgate.net This method exhibits low limits of detection and high recovery rates. researchgate.net
| Analyte | Matrix | Method | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |
|---|---|---|---|---|---|
| SFN-GSH | Rat Plasma | LC-MS/MS | 10 ng/mL | 25–20,000 ng/mL | oup.comresearchgate.net |
| SFN-GSH | Human Plasma | LC-MS | 3.9 nM | 3.9–1000 nM | mdpi.com |
| SF-GSH | Biological Materials (digesta, cell culture medium, cell lysates, urine) | UHPLC-(ESI+)-MS/MS | - | 62.5−500 μg L−1 | researchgate.net |
Liquid Chromatography–Mass Spectrometry (LC-MS)
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is an indispensable tool for tracing the metabolic fate of D,L-sulforaphane glutathione and understanding the intricate biochemical pathways it is involved in.
Deuterium-labeled D,L-sulforaphane glutathione (DL-SFN-GSH-d5) serves as a valuable tracer in metabolic studies. medchemexpress.commedchemexpress.com The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the differentiation of the labeled compound from its endogenous counterparts by mass spectrometry. medchemexpress.com This enables researchers to follow the absorption, distribution, metabolism, and excretion of D,L-sulforaphane glutathione with high precision. medchemexpress.com The use of such labeled compounds is crucial for quantitative analysis during drug development, as it can shed light on the pharmacokinetic and metabolic profiles of pharmaceuticals. medchemexpress.com DL-SFN-GSH-d5 is specifically a deuterium-labeled form of DL-Sulforaphane glutathione, which is a known metabolite of sulforaphane found in rat plasma. medchemexpress.commedchemexpress.commedchemexpress.eu
Tracer experiments utilizing deuterium-labeled glucosinolates have demonstrated the catabolic processing of their breakdown products, providing insights into sulfur reallocation within plants. pnas.org
In addition to deuterium, stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) are employed to investigate the metabolic pathways influenced by D,L-sulforaphane glutathione. mdpi.comresearchgate.net These isotopes can be incorporated into precursor molecules, and their journey through various metabolic routes can be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
For instance, ¹³C- and ¹⁵N-labeled L-Glutathione reduced is available for research purposes. medchemexpress.com The use of stable isotope tracing is a key technology for studying how nutraceuticals modulate cancer metabolism. mdpi.comresearchgate.net By using positionally labeled tracers and monitoring the labeling patterns of downstream metabolites, researchers can analyze the activity of specific metabolic pathways. mdpi.comresearchgate.net For example, the production of glutathione can be monitored by introducing U-¹³C-glutamine or U-¹³C-glycine. mdpi.com Studies have used fully labeled glutamine tracers (¹³C₅) to show that sulforaphane increases the intracellular use of glycine (B1666218) and glutamate (B1630785) to support glutathione synthesis. nih.govresearchgate.net
| Isotopically Labeled Compound | Application | Analytical Technique | Reference |
|---|---|---|---|
| D,L-Sulforaphane glutathione-d5 (DL-SFN-GSH-d5) | Metabolic tracing, Pharmacokinetics | Mass Spectrometry | medchemexpress.commedchemexpress.com |
| [13C2,15N]-Gly-glutathione | Metabolic studies | Mass Spectrometry, NMR | schd-shimadzu.com |
| Glutathione oxidized-13C4, 15N2 | Metabolic research | Mass Spectrometry, NMR | medchemexpress.commedchemexpress.eu |
| U-13C-glutamine | Tracing glutathione biosynthesis | Mass Spectrometry, NMR | mdpi.com |
| U-13C-glycine | Tracing glutathione biosynthesis | Mass Spectrometry, NMR | mdpi.com |
Application of Deuterium-Labeled D,L-Sulforaphane Glutathione (DL-SFN-GSH-d5)
Spectroscopic and Imaging Modalities in Preclinical Settings (e.g., Magnetic Resonance Spectroscopy for Tissue Glutathione)
In vivo magnetic resonance spectroscopy (MRS) is a non-invasive analytical technique that allows for the measurement of metabolite levels in living tissues, including the brain. nih.gov This modality has been instrumental in preclinical research to assess the impact of sulforaphane on tissue glutathione levels.
Studies have utilized 7-Tesla MRS to explore the influence of sulforaphane on brain glutathione levels in specific regions such as the anterior cingulate cortex, hippocampus, and thalamus. nih.govkarger.com Research in healthy human subjects has shown that oral supplementation with sulforaphane can increase glutathione levels in the brain. mdpi.comfoundmyfitness.com One pilot study observed a consistent increase in brain GSH levels in response to treatment. nih.govresearchgate.net Specifically, an increase in hippocampal GSH was identified. nih.gov Furthermore, a significant positive correlation was found between the ratios of blood and thalamic GSH before and after sulforaphane administration. nih.govnih.govkarger.com These findings highlight the potential of MRS to non-invasively monitor the biochemical effects of sulforaphane and its metabolites on brain chemistry. biotechniques.com
Quantitative Assays for Enzyme Activities and Gene Expression
The investigation of D,L-Sulforaphane Glutathione's biological effects relies heavily on precise and reproducible analytical methods to quantify changes in enzyme activities and gene expression. These assays are crucial for elucidating the mechanisms by which this compound exerts its protective effects against cellular stress.
Measurement of Glutathione S-Transferase (GST) Activity
Glutathione S-Transferases (GSTs) are a family of enzymes that play a pivotal role in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione. The activity of GST is a key indicator of the cellular response to xenobiotics, including D,L-Sulforaphane Glutathione.
A widely used method for determining GST activity is a colorimetric assay utilizing 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. scirp.orgnih.govmdpi.com In this assay, the thiol group of glutathione attacks the CDNB molecule, leading to the formation of a dinitrophenyl-glutathione (DNP-SG) conjugate. scirp.org The progress of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 340 nm. scirp.orgnih.gov The enzyme activity is typically calculated using the extinction coefficient of the DNP-SG conjugate and is expressed as units per milligram of protein. nih.gov One unit of GST activity is defined as the amount of enzyme that catalyzes the formation of 1 nanomole of the CDNB-GSH conjugate per minute. researchgate.net
Research has demonstrated that sulforaphane and its derivatives can induce GST activity. scirp.orgresearchgate.net For instance, studies have shown that treatment of cells with sulforaphane can lead to a significant increase in GST activity. researchgate.netresearchgate.net This induction is considered a crucial aspect of its chemopreventive properties. mdpi.com
Table 1: Spectrophotometric Assay for GST Activity
| Parameter | Value/Description | Reference |
| Substrate | 1-chloro-2,4-dinitrobenzene (CDNB) | scirp.orgnih.gov |
| Co-substrate | Reduced Glutathione (GSH) | scirp.orgnih.gov |
| Wavelength | 340 nm | scirp.orgnih.gov |
| Product | Dinitrophenyl-glutathione (DNP-SG) | scirp.org |
| Unit of Activity | nmol of product/min/mg protein | researchgate.net |
Quantification of Glutathione Reductase (GR) and Glutathione Peroxidase (GPx) Activities
Glutathione Reductase (GR) and Glutathione Peroxidase (GPx) are essential enzymes in the glutathione redox cycle, responsible for maintaining the cellular balance of reduced and oxidized glutathione.
Glutathione Reductase (GR) activity is commonly assayed by monitoring the oxidation of NADPH to NADP+ at 340 nm. waocp.orgplos.orgnih.gov The assay mixture typically contains a phosphate (B84403) buffer, NADPH, and oxidized glutathione (GSSG). plos.orgnih.gov The decrease in absorbance at 340 nm is proportional to the GR activity, which is expressed as nanomoles of NADPH oxidized per minute per milligram of protein. waocp.org Studies have shown that sulforaphane treatment can lead to an increase in GR activity, contributing to the regeneration of GSH and enhancing the cell's antioxidant capacity. researchgate.netmdpi.com
Glutathione Peroxidase (GPx) activity is often determined by a coupled assay that measures the oxidation of NADPH. nih.gov In this method, GPx catalyzes the reduction of an organic hydroperoxide by GSH, producing GSSG. The GSSG is then reduced back to GSH by GR, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is monitored to determine GPx activity. nih.gov GPx activity is typically expressed as units per milligram of protein. nih.gov Research indicates that sulforaphane can increase GPx activity, thereby aiding in the detoxification of harmful reactive oxygen species. researchgate.netmdpi.com
Table 2: Enzyme Assays for GR and GPx
| Enzyme | Method Principle | Wavelength (nm) | Measured Change | Reference |
| Glutathione Reductase (GR) | NADPH Oxidation | 340 | Decrease in Absorbance | waocp.orgplos.org |
| Glutathione Peroxidase (GPx) | Coupled assay with GR, NADPH Oxidation | 340 | Decrease in Absorbance | nih.gov |
Analysis of NQO1, HO-1, GCLC, and GCLM Gene and Protein Expression
The expression of several key cytoprotective genes and their corresponding proteins is often analyzed to understand the molecular effects of D,L-Sulforaphane Glutathione. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM).
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is the standard method for quantifying the mRNA levels of these target genes. plos.orgmdpi.com Total RNA is first extracted from cells or tissues and then reverse-transcribed into complementary DNA (cDNA). plos.org The cDNA is then used as a template for PCR amplification with gene-specific primers. The expression levels of the target genes are typically normalized to a housekeeping gene, such as β-actin, to control for variations in RNA input. plos.org Sulforaphane has been shown to upregulate the gene expression of NQO1, HO-1, GCLC, and GCLM. mdpi.comnih.govspringermedizin.de
Protein Expression Analysis: Western blotting is the most common technique for analyzing the protein expression levels of NQO1, HO-1, GCLC, and GCLM. mdpi.comnih.gov Cell or tissue lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore for detection. The protein bands are visualized and quantified, often with normalization to a loading control protein like β-actin. plos.org Studies have demonstrated that sulforaphane treatment increases the protein levels of these key antioxidant enzymes. mdpi.comnih.gov
Table 3: Methods for Gene and Protein Expression Analysis
| Target Gene/Protein | Gene Expression Method | Protein Expression Method | Key Finding with Sulforaphane | Reference |
| NQO1 | qRT-PCR | Western Blot | Upregulation | mdpi.comnih.gov |
| HO-1 | qRT-PCR | Western Blot | Upregulation | nih.govspringermedizin.de |
| GCLC | qRT-PCR | Western Blot | Upregulation | mdpi.comnih.gov |
| GCLM | qRT-PCR | Western Blot | Upregulation | mdpi.comnih.gov |
Biochemical Assessment of Redox Markers (e.g., GSH/GSSG Ratios, Cellular Reactive Oxygen Species Levels)
The cellular redox environment is a critical determinant of cell fate, and its assessment is fundamental in research involving D,L-Sulforaphane Glutathione. Key markers include the ratio of reduced to oxidized glutathione (GSH/GSSG) and the levels of cellular reactive oxygen species (ROS).
GSH/GSSG Ratio: The ratio of GSH to its oxidized form, GSSG, is a primary indicator of cellular redox status. plos.orgmdpi.com A high GSH/GSSG ratio is indicative of a healthy, reducing environment, while a decrease in this ratio signifies oxidative stress. plos.orgmdpi.com This ratio can be measured using various methods, including high-performance liquid chromatography (HPLC) and enzymatic recycling assays. scirp.orgnih.gov In the enzymatic recycling assay, total glutathione (GSH + GSSG) is measured by reducing GSSG to GSH with glutathione reductase, followed by the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically. scirp.orgplos.org GSSG can be measured separately after derivatizing GSH with a reagent like 2-vinylpyridine. The GSH/GSSG ratio is then calculated. Sulforaphane treatment has been shown to increase the intracellular GSH/GSSG ratio, suggesting its role in promoting a more reduced cellular environment. plos.orgplos.org
Cellular Reactive Oxygen Species (ROS) Levels: ROS are highly reactive molecules that can cause damage to cellular components. Their levels are a direct measure of oxidative stress. Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are commonly used to measure cellular ROS. nih.gov DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which can be measured using a fluorescence microplate reader or flow cytometer, is proportional to the level of cellular ROS. nih.gov Studies have shown that while sulforaphane can induce ROS at higher concentrations, it can also protect against ROS-induced damage, highlighting its complex role in redox modulation. nih.govplos.org
Table 4: Assessment of Redox Markers
| Redox Marker | Method | Principle | Key Finding with Sulforaphane | Reference |
| GSH/GSSG Ratio | HPLC, Enzymatic Recycling Assay | Quantification of reduced and oxidized glutathione | Increased ratio | plos.orgplos.org |
| Cellular ROS | Fluorescent Probes (e.g., DCFH-DA) | Oxidation of a non-fluorescent probe to a fluorescent product by ROS | Modulatory effects (can increase or decrease depending on context) | nih.govplos.org |
Structure Activity Relationship Sar and Structural Modifications
Stereoisomeric Considerations and Biological Activity (e.g., L-Sulforaphane)
Sulforaphane (B1684495) possesses a chiral center at the sulfur atom of the sulfoxide (B87167) group, leading to two enantiomers: (R)-sulforaphane and (S)-sulforaphane. mdpi.comwikipedia.org The naturally occurring form, derived from its precursor glucoraphanin (B191350) in cruciferous vegetables, is the (R)-enantiomer. mdpi.comwikipedia.org Most research has been conducted using a racemic mixture (D,L-sulforaphane), which contains both enantiomers. mdpi.com
Significant differences in biological activity between the enantiomers have been reported. Studies have shown that (R)-sulforaphane is a more potent inducer of phase II detoxification enzymes, such as quinone reductase and glutathione (B108866) S-transferase, compared to the (S)-sulforaphane enantiomer. mdpi.com In some cases, the (S)-form is reported to be less active or even inactive. mdpi.com However, other research indicates that L-sulforaphane (the (S)-enantiomer) also possesses antioxidant and protective effects on endothelial cells. mdpi.com The use of racemic sulforaphane in many studies, therefore, introduces variability, and the results may not fully represent the potency of the naturally occurring (R)-form. mdpi.com
When sulforaphane is conjugated with glutathione (which is itself a chiral molecule, composed of L-amino acids), further stereoisomeric complexity arises. The biological activity of these diastereomeric conjugates can differ, although this area is less explored than the parent enantiomers. The initial conjugation with glutathione is a key metabolic step, and the stereochemistry of the sulforaphane molecule likely influences the rate and extent of this reaction, as well as the subsequent biological actions of the resulting D,L-sulforaphane glutathione adducts.
Table 1: Comparative Biological Activity of Sulforaphane Stereoisomers
| Stereoisomer | Source | Biological Activity Notes | Reference(s) |
| (R)-Sulforaphane | Natural (from glucoraphanin) | Significantly more effective at inducing phase II detoxification enzymes (e.g., quinone reductase, GST) compared to the (S)-form. | mdpi.com |
| (S)-Sulforaphane | Synthetic | Reported as less active or inactive in inducing certain phase II enzymes compared to the (R)-form. However, some studies show it has antioxidant and protective effects. | mdpi.commdpi.com |
| D,L-Sulforaphane (Racemic) | Synthetic/Commercial | Commonly used in research; activity represents a composite of both enantiomers, which can introduce variability in results. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Glutathione Conjugates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of sulforaphane and its metabolites, QSAR models can help predict the activity of related compounds and guide the design of new, more potent analogs. nih.gov These models work by using molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its shape, size, and electronic features. nih.gov
While specific QSAR studies focused exclusively on D,L-sulforaphane glutathione are not abundant in the public literature, research has been conducted on sulforaphane derivatives and other isothiocyanates. For example, a study that developed QSAR models for various sulforaphane derivatives to identify promising anticancer agents found that phenethyl isothiocyanate (PEITC) was highly effective, partly due to its high bioavailability and ability to cross the blood-brain barrier. nih.gov Such studies often assess a range of derivatives, including glutathione and other mercapturic acid pathway conjugates (SFN-cysteine-glycine, SFN-cysteine, SFN-N-acetylcysteine). nih.gov
The principles of QSAR can be applied to understand the activity of glutathione conjugates. Key molecular descriptors for these models would likely include:
Electronic properties: The electrophilicity of the central carbon in the isothiocyanate group is crucial for its reaction with thiols like glutathione. bioscientifica.com
Steric factors: The size and shape of the molecule influence how it fits into the active sites of enzymes like GSTs and target proteins. nih.gov
Hydrophobicity/Hydrophilicity: The addition of the tripeptide glutathione significantly increases the water solubility of sulforaphane, which affects its distribution and transport within the body. nih.gov
By building QSAR models with a training set of known glutathione conjugates and their measured biological activities (e.g., Nrf2 activation, enzyme induction), researchers can predict the activity of novel, untested analogs. nih.govnih.gov
Rational Design and Synthesis of D,L-Sulforaphane Glutathione Analogs for Research Purposes
The rational design and synthesis of analogs of D,L-sulforaphane glutathione are driven by the need to create research tools and potential therapeutic agents with improved properties. nih.govacs.org Modifications to the parent structure can aim to enhance stability, increase biological activity, or alter pharmacokinetic profiles.
Research in this area has led to the synthesis of a wide array of sulforaphane analogs. nih.govresearchgate.net These synthetic efforts often involve modifying the length of the alkyl chain, changing the oxidation state of the sulfur atom (e.g., sulfanyl (B85325) or sulfonyl groups instead of sulfinyl), or replacing the sulfoxide group with other functional groups like phosphonates or carbonyls. nih.govresearchgate.net
One study detailed the development and synthesis of numerous 1-isothiocyanato-4-aryl sulfinyl butane (B89635) derivatives. acs.org Among these, a compound designated as "4a" showed exceptional potency in inhibiting cancer cell proliferation while having minimal effect on normal cells. acs.org This highlights the power of rational design to create derivatives with enhanced and more selective bioactivity compared to the parent compound. acs.org
The synthesis of these analogs allows researchers to probe the structure-activity relationships more deeply. For example, by systematically altering the structure and observing the resulting change in biological activity, scientists can identify the key chemical features required for a desired effect, such as the induction of phase II enzymes or the inhibition of specific signaling pathways. mdpi.com These bifunctional analogs serve as valuable molecular probes to understand the mechanisms of action of sulforaphane and its metabolites. nih.gov
Future Directions in D,l Sulforaphane Glutathione Academic Research
Elucidation of Novel Molecular Pathways and Interaction Networks
Future research will continue to unravel the intricate molecular pathways influenced by D,L-sulforaphane glutathione (B108866) and its precursor, sulforaphane (B1684495). While the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a well-established mechanism, researchers are now looking beyond this central axis to identify novel targets and interaction networks. mdpi.comnih.gov
Key areas of investigation include:
Beyond NRF2: While NRF2 is a primary target, sulforaphane affects other signaling and metabolic pathways, as well as gene transcription. mdpi.com Future studies aim to create a complete catalog of proteins that interact with sulforaphane. mdpi.com
Inflammatory Pathways: Sulforaphane has demonstrated the ability to modulate inflammatory responses. For instance, it can inhibit the nuclear translocation of NF-κB and its binding to the COX-2 promoter in bladder cancer cells. Further research will likely explore its impact on other inflammatory mediators and pathways in various disease contexts.
Apoptosis and Cell Cycle Regulation: Sulforaphane can induce apoptosis and cell cycle arrest in cancer cells. aacrjournals.org The underlying mechanisms, including the inhibition of histone deacetylase (HDAC) by sulforaphane metabolites, are areas of active investigation. aacrjournals.org
Neurotransmitter Systems: Early research has suggested that sulforaphane can down-regulate the expression of serotonin (B10506) receptors in colon cancer cells, indicating a potential influence on neurotransmitter signaling. aacrjournals.org This opens up new avenues for exploring its role in neurological and psychiatric conditions.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
The application of advanced "omics" technologies is becoming increasingly crucial for a comprehensive understanding of the biological effects of D,L-sulforaphane glutathione. nih.gov These high-throughput methods allow for a system-level evaluation of molecular changes, moving beyond a single-target approach. arvojournals.org
Proteomics: Proteomic analyses have already begun to identify novel protein targets of sulforaphane. In cardiomyocytes, proteomics identified macrophage migration inhibitory factor (MIF), CLP36, and glyoxalase 1 as differentially expressed proteins after sulforaphane treatment. plos.orgnih.gov In colon cancer cells, proteomics led to the discovery of sulforaphane's effect on serotonin receptors. aacrjournals.org Future proteomic studies will likely uncover a broader spectrum of protein interactions and post-translational modifications.
Metabolomics: Metabolomic profiling is being used to understand the metabolic shifts induced by sulforaphane. nih.gov For example, metabolomics combined with transcriptomics revealed that sulforaphane could increase the abundance of spermine (B22157) by regulating genes in glutathione, beta-alanine, and arginine and proline metabolism pathways. mdpi.comnih.gov Targeted metabolomics can also be used to validate hypotheses generated from untargeted omics studies and to investigate metabolic models for sulforaphane. creative-proteomics.com
Transcriptomics: Transcriptome analysis provides a snapshot of the gene expression changes in response to sulforaphane. Studies in canine intestinal epithelial cells identified 1,612 differentially expressed genes, highlighting the modulation of pathways related to inflammation and oxidative stress. In human colon Caco-2 cells, transcriptomic analysis revealed 169 differentially expressed genes, suggesting multiple molecular targets. researchgate.net Future transcriptomic research will continue to map the genetic landscape altered by D,L-sulforaphane glutathione in various cell types and conditions. biorxiv.org
Table 1: Examples of Omics Technologies in Sulforaphane Research
| Omics Technology | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|
| Proteomics | Primary Neonatal Rat Cardiomyocytes | Identified MIF, CLP36, and glyoxalase 1 as novel targets of sulforaphane. | plos.orgnih.gov |
| Proteomics | Human Colon Adenocarcinoma Caco-2 Cells | Showed down-regulation of the serotonin receptor 5-HT3. | aacrjournals.org |
| Metabolomics & Transcriptomics | IPEC-J2 Cells | Revealed that sulforaphane increases spermine abundance by regulating metabolic pathways. | mdpi.comnih.gov |
| Transcriptomics | Canine Intestinal Epithelial Cells | Identified 1,612 differentially expressed genes related to inflammation and oxidative stress. | |
| Transcriptomics | Human Colon Caco-2 Cells | Found 169 differentially expressed genes, indicating multiple molecular targets. | researchgate.net |
Development of Sophisticated In Silico Models for Predictive Research and Target Identification
In silico modeling and bioinformatics are emerging as powerful tools to predict the biological targets and mechanisms of action of D,L-sulforaphane glutathione. mdpi.com These computational approaches can analyze vast datasets to identify potential protein interactions and signaling pathways, guiding future experimental validation. deanfrancispress.com
A recent bioinformatics analysis identified 11 potential protein targets for sulforaphane. mdpi.comresearchgate.net Among these, nicotinamide (B372718) phosphoribosyltransferase (NAMPT) was investigated further, with docking analysis suggesting that sulforaphane may act as a NAMPT activator. mdpi.com Such predictive studies can significantly accelerate the identification of novel therapeutic targets. researchgate.net
Future in silico research will likely involve:
Developing more complex algorithms to predict protein binding and functional outcomes.
Integrating multi-omics data to build comprehensive network models of sulforaphane's effects.
Utilizing machine learning and artificial intelligence to identify patterns and predict therapeutic efficacy in different disease contexts.
Exploration of D,L-Sulforaphane Glutathione in Emerging Mechanistic Disease Models
The therapeutic potential of D,L-sulforaphane glutathione and its parent compound is being explored in a growing number of disease models, moving beyond its well-known role in cancer prevention.
Neurodegenerative and Neuropsychiatric Disorders: The ability of sulforaphane to increase glutathione levels in the brain has spurred research into its potential for treating conditions associated with oxidative stress, such as schizophrenia and other neuropsychiatric disorders. nih.govresearchgate.net Preclinical studies suggest a beneficial impact in Alzheimer's disease models. alzdiscovery.org
Cardiovascular Disease: Research in cardiomyocytes has shown that sulforaphane can protect against oxidative stress-induced apoptosis and has anti-glycative roles, suggesting its potential in counteracting cardiovascular diseases. plos.orgnih.gov
Chronic Inflammatory Diseases: The anti-inflammatory properties of sulforaphane make it a candidate for mitigating chronic inflammatory conditions. researchgate.net For example, it has shown immunosuppressive effects on T-cells, which could be beneficial in autoimmune diseases like rheumatoid arthritis. frontiersin.org
Metabolic Disorders: Studies have shown that sulforaphane can rewire central metabolism to support the antioxidant response and achieve glucose homeostasis, indicating its potential relevance for metabolic diseases. uea.ac.uk
Future research will likely involve the use of more sophisticated and specific disease models, including patient-derived cells and organoids, to better understand the therapeutic mechanisms of D,L-sulforaphane glutathione in these emerging areas.
Q & A
Q. What are the established methods for synthesizing and characterizing D,L-Sulforaphane Glutathione in vitro?
D,L-Sulforaphane Glutathione is synthesized via conjugation of sulforaphane (SFN) with glutathione (GSH), forming a stable adduct. Key steps include:
- Synthesis : React SFN with GSH under controlled pH (7–8) and temperature (37°C) to facilitate nucleophilic attack by GSH on SFN’s electrophilic carbon .
- Characterization : Use HPLC-MS for purity assessment and structural confirmation. NMR spectroscopy can validate the adduct’s formation by identifying shifts in sulfhydryl and thiourea groups .
- Storage : Store at -20°C in lyophilized form to prevent hydrolysis; reconstitute in deoxygenated water to minimize oxidation .
Q. How do researchers quantify D,L-Sulforaphane Glutathione in biological matrices?
Common methodologies include:
- Fluorometric assays : Derivatize with o-phthalaldehyde (OPA) for fluorescence detection, optimized using smartphone-based systems for rapid analysis .
- LC-MS/MS : Employ reverse-phase chromatography with electrospray ionization (ESI) to detect adduct-specific ions (e.g., m/z 485 for the parent ion) .
- Enzymatic recycling assays : Measure total glutathione (GSH + GSSG) using glutathione reductase and NADPH, with subtraction of oxidized glutathione (GSSG) for specificity .
Q. What experimental models are suitable for studying the antioxidant effects of D,L-Sulforaphane Glutathione?
- In vitro : Retinal pigment epithelium (RPE) cells exposed to hydrogen peroxide (H₂O₂) to mimic oxidative stress; measure cell viability via MTT assay and GST activity via spectrophotometry .
- In vivo : Murine models of age-related macular degeneration (AMD) or cisplatin-induced nephrotoxicity, with endpoints including glutathione depletion and DNA-Pt adduct formation .
Advanced Research Questions
Q. What mechanisms underlie the upregulation of glutathione-S-transferase (GST) by D,L-Sulforaphane Glutathione?
- Transcriptional activation : SFN-GSH activates Nrf2/ARE pathways, increasing GSTμ1 expression. Use chromatin immunoprecipitation (ChIP) to confirm Nrf2 binding to GST promoters .
- Metabolomic profiling : Untargeted LC-MS reveals SFN-GSH increases 2-monopalmitoglycerol (a lipid mediator) and reduces β-alanine (pro-oxidant), linking metabolic shifts to GST activity .
Q. How can nanoparticle delivery systems enhance the therapeutic efficacy of D,L-Sulforaphane Glutathione?
- Co-delivery strategies : Polymeric nanoparticles (e.g., PLGA) encapsulate SFN-GSH with cisplatin derivatives. This enables glutathione depletion in cancer cells, increasing cisplatin-DNA adducts by 3–5× .
- In vivo validation : Orthotopic breast cancer models show 60% tumor reduction with nano-formulations vs. 30% for free drug combinations. Assess tumor GSH levels via LC-MS and apoptosis via TUNEL staining .
Q. What are the contradictions in data regarding D,L-Sulforaphane Glutathione’s stability under oxidative stress?
- Forced degradation studies : Exposure to H₂O₂ at 40°C shows rapid adduct degradation (t₁/₂ = 2 h), contradicting claims of in vivo stability. Use UPLC-PDA to monitor degradation products (e.g., SFN-cysteine) .
- Resolution : Buffer composition matters; phosphate buffers stabilize SFN-GSH via chelation of metal ions, extending t₁/₂ to 8 h .
Q. How does D,L-Sulforaphane Glutathione modulate glutathione homeostasis in cancer vs. normal cells?
- Selective depletion : SFN-GSH preferentially depletes GSH in cancer cells (IC₅₀ = 5 μM) due to higher basal GST activity. Normal cells retain 70% GSH via compensatory synthesis .
- Methodological note : Use siRNA knockdown of GSTπ in glioblastoma models to confirm dependency on GST for selective toxicity .
Methodological Best Practices
Q. How to design a metabolomic study to map SFN-GSH’s impact on redox pathways?
- Sample preparation : Quench metabolism in liquid nitrogen; extract metabolites in 80% methanol at -80°C .
- Platforms : Combine untargeted LC-MS (Q-TOF) with targeted assays for GSH/GSSG ratios. Data analysis via XCMS Online or MetaboAnalyst .
Q. What statistical approaches address variability in glutathione measurements across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
